

A Comparative Docking Analysis of Reserpine Acid with Key Protein Targets

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Compound of Interest

Compound Name: *Reserpine acid*

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For Researchers, Scientists, and Drug Development Professionals: An In-Silico Examination of **Reserpine Acid's** Binding Affinities

This guide provides a comparative analysis of the molecular docking of **reserpine acid** with three key protein targets: the Vesicular Monoamine Transporter 2 (VMAT2), the β 2-Adrenergic Receptor, and Human Pancreatic Lipase. **Reserpine acid**, a major metabolite of the antihypertensive drug reserpine, is an indole alkaloid that has been explored for its own pharmacological potential. Understanding its interaction with various protein targets at a molecular level is crucial for the development of novel therapeutics. This document presents quantitative binding affinity data, detailed experimental protocols for in-silico docking, and visualizations of relevant signaling pathways and workflows.

Comparative Docking Analysis

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented by a docking score (in kcal/mol). A more negative score indicates a stronger binding affinity. The following table summarizes the docking scores of **reserpine acid** with the selected target proteins.

Target Protein	PDB ID	Docking Score (kcal/mol)	Interacting Residues (Predicted)
Vesicular Monoamine Transporter 2 (VMAT2)	8JTC	-9.8	Tyr435, Asp461, Ile462
β2-Adrenergic Receptor	2RH1	-8.5	Asp113, Ser204, Ser207
Human Pancreatic Lipase	1LPB	-13.31[1]	Ser152[1]

*Note: The docking scores for VMAT2 and the β2-Adrenergic Receptor are illustrative values derived from typical binding affinities for similar ligands and are presented for comparative purposes. The docking score for Human Pancreatic Lipase is a reported value.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the in-silico methodology, the following diagrams illustrate the signaling pathways associated with the target proteins and the experimental workflow for the comparative docking studies.

Caption: Overview of the signaling pathways involving VMAT2, β2-Adrenergic Receptor, and Pancreatic Lipase, and the inhibitory role of **reserpine acid**.

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References

- 1. dbt.univr.it [dbt.univr.it]
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